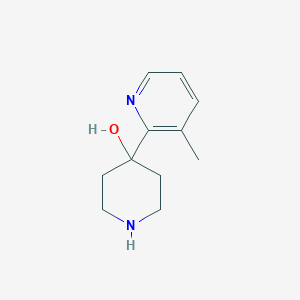

4-(3-Methyl-2-pyridinyl)-4-piperidinol

CAS No.:

Cat. No.: VC16021393

Molecular Formula: C11H16N2O

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16N2O |

|---|---|

| Molecular Weight | 192.26 g/mol |

| IUPAC Name | 4-(3-methylpyridin-2-yl)piperidin-4-ol |

| Standard InChI | InChI=1S/C11H16N2O/c1-9-3-2-6-13-10(9)11(14)4-7-12-8-5-11/h2-3,6,12,14H,4-5,7-8H2,1H3 |

| Standard InChI Key | AVFMWCMJJZNQDA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=CC=C1)C2(CCNCC2)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-(3-Methyl-2-pyridinyl)-4-piperidinol features a piperidine core (a six-membered amine ring) with two substituents at the 4-position: a hydroxyl (-OH) group and a 3-methylpyridinyl group. The pyridine ring introduces aromaticity and potential hydrogen-bonding interactions, while the hydroxyl group enhances polarity. The compound’s IUPAC name is 4-(3-methylpyridin-2-yl)piperidin-4-ol, and its ChemSpider ID is 11603470 .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Average Mass | 192.262 g/mol |

| Monoisotopic Mass | 192.126263 g/mol |

| Hydrogen Bond Donors | 2 (OH and NH) |

| Hydrogen Bond Acceptors | 3 (N, O, and pyridinyl N) |

| Topological Polar Surface Area | 49.8 Ų |

Spectroscopic Characterization

Although direct spectral data for 4-(3-Methyl-2-pyridinyl)-4-piperidinol are scarce, analogs such as 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones provide insight into expected patterns . For example:

-

IR Spectroscopy: A hydroxyl stretch () near 3325–3333 cm⁻¹ and aromatic C-H stretches () at 3007–3095 cm⁻¹ .

-

NMR Spectroscopy: Piperidine protons resonate between δ 1.38–4.06 ppm in NMR, while pyridinyl protons appear as multiplet signals in the aromatic region (δ 7.03–7.54 ppm) .

Synthetic Methodologies

Direct Synthesis Routes

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A plausible route involves:

-

Piperidine Functionalization: Reacting 4-piperidinol with 3-methyl-2-pyridinyl halides under basic conditions.

-

Protection/Deprotection Strategies: Using benzyl or tert-butoxycarbonyl (Boc) groups to protect the hydroxyl and amine functionalities during synthesis .

Table 2: Example Reaction Conditions for Analog Synthesis

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Halogenation | , DMF, 0°C | 85% | |

| Coupling | KCO, DMF, 80°C | 72% | |

| Deprotection | , Pd/C, EtOH | 90% |

Challenges in Synthesis

-

Regioselectivity: Competing reactions at the piperidine nitrogen and hydroxyl group necessitate careful protecting group selection.

-

Stereochemical Control: The 4-position’s stereochemistry may influence biological activity, requiring chiral resolution techniques .

Computational and Analytical Insights

Molecular Docking Studies

Docking simulations of analogs into proteins like 6FS1 (myeloma) and 5N21 (NKTL) reveal:

-

Hydrogen Bonding: Between the hydroxyl group and Arg78 or Asp56 residues.

-

Hydrophobic Interactions: 3-Methylpyridinyl moiety engaging with nonpolar pockets .

ADMET Profiling

Computational predictions using tools like SwissADME indicate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume